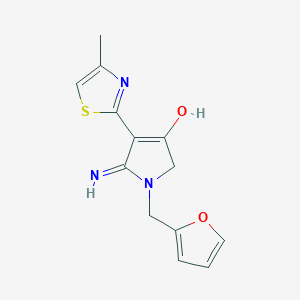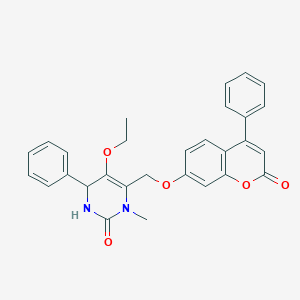![molecular formula C16H15F3N2O3S2 B12202627 1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B12202627.png)
1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiophene ring, a sulfonyl group, a trifluoromethyl group, and a prolinamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide typically involves multiple steps, starting with the preparation of the thiophene and trifluoromethyl phenyl components. These components are then subjected to sulfonylation and amide formation reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)isoquinoline: A compound with a similar thiophene ring but different functional groups.
Trifluoromethyl phenyl sulfone: Shares the trifluoromethyl and phenyl components but lacks the prolinamide moiety.
Uniqueness
1-(Thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the prolinamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H15F3N2O3S2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H15F3N2O3S2/c17-16(18,19)11-4-1-5-12(10-11)20-15(22)13-6-2-8-21(13)26(23,24)14-7-3-9-25-14/h1,3-5,7,9-10,13H,2,6,8H2,(H,20,22) |
InChI Key |
VWFBTQQMTRYADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12202551.png)
![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide](/img/structure/B12202558.png)

![(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea](/img/structure/B12202569.png)
![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12202574.png)

![1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12202584.png)
![4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B12202589.png)
![1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B12202599.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12202607.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12202614.png)
![1-(indolin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B12202618.png)
![N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12202624.png)
![2-ethyl-N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12202626.png)
